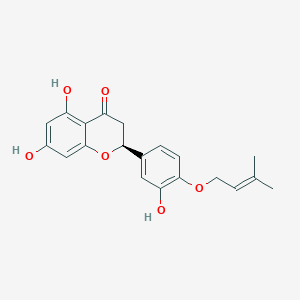

Monotesone A

Description

Its drug-likeness score (1.20) surpasses structurally and functionally similar compounds like 8-Hydroxyhesperetin and Eupatorin, suggesting superior pharmacokinetic properties . Monotesone A adheres to Lipinski’s rules for oral bioavailability, with a molecular weight (MW) and log P value within permissible limits, though its exact chemical structure remains unspecified in available literature . Preclinical computational studies highlight its strong binding affinity to amino acid residues (e.g., His 567) in the Munc13-1 C1 domain, positioning it as a candidate for further in vitro and in vivo validation .

Properties

Molecular Formula |

C20H20O6 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H20O6/c1-11(2)5-6-25-17-4-3-12(7-14(17)22)18-10-16(24)20-15(23)8-13(21)9-19(20)26-18/h3-5,7-9,18,21-23H,6,10H2,1-2H3/t18-/m0/s1 |

InChI Key |

UIFXCAYUHZVWHR-SFHVURJKSA-N |

Isomeric SMILES |

CC(=CCOC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |

Canonical SMILES |

CC(=CCOC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Similarities

Monotesone A, 8-Hydroxyhesperetin, and Eupatorin share key pharmacological characteristics:

- Lipinski’s Rule Compliance: All three compounds satisfy Lipinski’s criteria (MW < 500 Da, log P < 5, hydrogen bond donors < 5, acceptors < 10), ensuring oral bioavailability .

- Target Interaction : Each binds to specific residues in the Munc13-1 C1 domain (e.g., Phe 569, Gln 566, His 567), stabilizing the protein-ligand complex via hydrogen bonding and hydrophobic interactions .

Table 1: Pharmacological Properties

| Property | This compound | 8-Hydroxyhesperetin | Eupatorin |

|---|---|---|---|

| Drug-likeness Score | 1.20 | 0.71 | 0.75 |

| Molecular Weight (Da) | ~500* | 302.28 | 344.36 |

| log P | ~5* | 2.12 | 2.85 |

| Hydrogen Bond Donors | 5* | 4 | 3 |

| Binding Affinity (kcal/mol) | -8.2 | -7.9 | -7.5 |

*Estimated from computational data .

Pharmacokinetic and Toxicity Profiles

All three compounds exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties:

- Absorption : High intestinal tract absorption but negligible blood-brain barrier penetration, limiting central nervous system effects .

- Toxicity: Non-carcinogenic and non-toxic in preliminary models .

Table 2: ADMET Comparison

| Parameter | This compound | 8-Hydroxyhesperetin | Eupatorin |

|---|---|---|---|

| BBB Penetration | No | No | No |

| Intestinal Absorption | High | High | High |

| Carcinogenicity | Non-toxic | Non-toxic | Non-toxic |

Key Differentiators

- Drug-likeness Score: this compound’s higher score (1.20 vs. <1.0 for others) suggests enhanced compatibility with biological systems .

- Target Specificity: this compound’s interaction with His 567 in Munc13-1 is distinct from Eupatorin’s binding to Phe 569, implying divergent mechanistic pathways .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the structural identity and purity of Monotesone A?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s molecular structure, focusing on proton and carbon-13 signals. High-resolution mass spectrometry (HR-MS) validates molecular weight . For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) under standardized solvent systems. Crystallization followed by X-ray diffraction can resolve ambiguities in stereochemistry .

Q. How are computational models applied to predict this compound’s drug-likeness and pharmacokinetic properties?

- Methodology : Tools like Molsoft’s drug-likeness model calculate scores based on Lipinski’s Rule of Five (e.g., molecular weight, logP, hydrogen bond donors/acceptors). For this compound, a score of 1.20 indicates favorable properties . ADMET prediction software (e.g., SwissADME, admetSAR) evaluates blood-brain barrier permeability, intestinal absorption, and toxicity. Results should be cross-validated with experimental assays (e.g., Caco-2 cell models for absorption) .

Q. What protocols ensure reproducibility in synthesizing this compound for academic studies?

- Methodology : Document reaction conditions (solvent, temperature, catalysts) and purification steps (e.g., column chromatography gradients). Include characterization data (NMR, MS) for all batches in supplementary materials. For known intermediates, cite prior synthetic routes; for novel steps, provide detailed spectral assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental results for this compound’s bioactivity?

- Methodology :

- Step 1 : Verify the accuracy of computational parameters (e.g., force fields in docking studies). Replicate simulations with multiple software (e.g., AutoDock, Schrödinger) .

- Step 2 : Conduct dose-response assays (e.g., IC50 determination) to validate binding affinity to targets like Munc13-1. Use orthogonal methods (e.g., surface plasmon resonance, isothermal titration calorimetry) to confirm interactions .

- Step 3 : Analyze false positives/negatives by comparing in silico ADMET predictions with in vitro toxicity screens (e.g., hepatocyte viability assays) .

Q. What experimental designs optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodology :

- Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., substituent groups, reaction time) and identify optimal conditions .

- High-Throughput Screening (HTS) : Use automated platforms to synthesize and test derivatives for bioactivity. Include negative controls (e.g., scaffold-only analogs) to isolate pharmacophore effects .

- Data Analysis : Use multivariate statistics (e.g., principal component analysis) to correlate structural modifications with activity trends .

Q. How should researchers address variability in pharmacological data for this compound across different cell lines or animal models?

- Methodology :

- Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch variability in reagents .

- Statistical Rigor : Apply mixed-effects models to account for intersubject variability in animal studies. Report confidence intervals and effect sizes instead of relying solely on p-values .

- Meta-Analysis : Aggregate data from multiple studies to identify confounding factors (e.g., dosing regimens, model species) .

Key Considerations for Advanced Studies

- Target Validation : Combine CRISPR/Cas9 knockout models with this compound treatment to confirm Munc13-1 as the primary target .

- Data Contradictions : Use pathway enrichment analysis (e.g., Gene Ontology) to contextualize off-target effects observed in transcriptomic studies .

- Ethical Reporting : Adhere to COSMOS-E guidelines for systematic reviews, ensuring transparency in data inclusion/exclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.